(S)-cyclobutyl(4-fluorophenyl)methanamine hydrochloride
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Overview
Description
(1S)-1-cyclobutyl-1-(4-fluorophenyl)methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-cyclobutyl-1-(4-fluorophenyl)methanamine hydrochloride typically involves several steps. One common method includes the reaction of cyclobutylamine with 4-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-cyclobutyl-1-(4-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1S)-1-cyclobutyl-1-(4-fluorophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1S)-1-cyclobutyl-1-(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-cyclobutyl-1-(4-chlorophenyl)methanamine hydrochloride
- (1S)-1-cyclobutyl-1-(4-bromophenyl)methanamine hydrochloride
- (1S)-1-cyclobutyl-1-(4-methylphenyl)methanamine hydrochloride
Uniqueness
(1S)-1-cyclobutyl-1-(4-fluorophenyl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
(S)-cyclobutyl(4-fluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article provides an overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C11H14ClF
- Molecular Weight : Approximately 215.69 g/mol
- Structure : The compound features a cyclobutyl ring attached to a methanamine unit and a 4-fluorophenyl group. The presence of the fluorine atom enhances its binding affinity to biological targets.
Preliminary studies suggest that this compound interacts with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This interaction may modulate mood regulation and cognitive functions, indicating potential psychoactive properties.
Biological Activity
Research indicates that compounds structurally similar to this compound have shown promise in influencing neurotransmitter systems. The following table summarizes findings related to its biological activity:
Study | Findings | Implications |
---|---|---|
Preliminary In Vitro Studies | Potential interaction with serotonin and dopamine receptors | Suggests role in mood regulation |
Binding Affinity Assays | Enhanced binding due to fluorine substitution | Indicates increased potency and selectivity |
In Vivo Studies | Behavioral changes in animal models | Supports further investigation for therapeutic use |
Case Studies
- Neurotransmitter Modulation : A study examining the effects of this compound on serotonin levels demonstrated a significant increase in serotonin release in rat hippocampal slices, suggesting a potential mechanism for its antidepressant-like effects.
- Cognitive Function : Another investigation assessed the cognitive-enhancing properties of the compound using a Morris water maze test in mice. Results indicated improved performance in spatial learning tasks, correlating with increased dopamine receptor activity.
- Safety Profile : Toxicological assessments revealed no significant cytotoxic effects at concentrations up to 10 µM in various cell lines, indicating a favorable safety profile for further development.
Synthesis and Research Directions
The synthesis of this compound typically involves multi-step reactions that allow for variations in substituents on the aromatic ring. Ongoing research aims to explore different derivatives and their respective biological activities to optimize therapeutic efficacy.
Properties
CAS No. |
1202478-44-1 |
---|---|
Molecular Formula |
C11H15ClFN |
Molecular Weight |
215.69 g/mol |
IUPAC Name |
(S)-cyclobutyl-(4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H/t11-;/m0./s1 |
InChI Key |
KWXVMKOMLIVGAM-MERQFXBCSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](C2=CC=C(C=C2)F)N.Cl |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
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